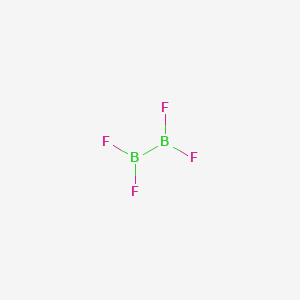

Diboron tetrafluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diboron tetrafluoride, also known as this compound, is a useful research compound. Its molecular formula is B2F4 and its molecular weight is 97.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Diboron tetrafluoride serves as an important reagent in organic synthesis. It is particularly useful for the formation of boron-containing compounds, which are critical in various chemical transformations.

- Borylation Reactions : B2F4 can be employed to introduce boron into organic molecules, facilitating the synthesis of organoboron compounds. These compounds are essential intermediates in the production of pharmaceuticals and agrochemicals .

- Formation of Boryl Complexes : The addition of this compound to transition metal complexes has been demonstrated to produce boryl complexes. For example, a reaction with Vaska's complex leads to the formation of iridium boryl complexes, which are significant in catalysis .

Catalysis

The compound has been explored for its catalytic properties:

- Heterogeneous Catalysts : Research indicates that this compound can be used to develop multifunctional heterogeneous catalysts. These catalysts have applications in various reactions, including C-H activation and cross-coupling reactions, which are pivotal in organic synthesis .

- Dual Active Species : Studies have shown that this compound can participate in reactions as a dual active species, enhancing catalytic activity and selectivity in certain processes .

Materials Science

This compound is also significant in materials science:

- Synthesis of Boron-Doped Materials : The compound can be used to create boron-doped materials, which exhibit enhanced electrical and thermal properties. This application is particularly relevant in the development of advanced electronic materials and semiconductors .

- Polymer Chemistry : B2F4 has been utilized in polymerization processes to introduce boron into polymeric structures. This modification can alter the physical properties of polymers, making them suitable for specialized applications such as sensors or high-performance materials .

Case Study 1: Borylation in Drug Development

A notable application of this compound is its role in drug development through borylation reactions. Researchers have successfully used B2F4 to synthesize boronic acids that serve as key intermediates for anti-cancer agents. The efficiency of these reactions allows for rapid synthesis and optimization of drug candidates.

Case Study 2: Catalytic Applications

In a recent study, this compound was incorporated into a catalytic system for C-C coupling reactions. The results demonstrated improved yields and selectivity compared to traditional catalytic methods, showcasing the potential of B2F4 as a catalyst modifier.

Análisis De Reacciones Químicas

Reactions with Organic Compounds

-

Unsaturated Organic Compounds: Reactions involving the boron-boron bond in diboron tetrafluoride with unsaturated organic compounds are similar to those of diboron tetrachloride, but this compound reacts much more slowly and forms more stable compounds .

X2BBX2+H2C=CH2⟶X2BCH2CH2BX2The unsaturated compounds that have been investigated include ethylene, butene-2, allyl chloride, allyl fluoride, 4-chlorobutene-1, and acetylene .

Diboron tetrahalides are inert to haloethylene compounds and add to acetylene only in a 1:1 mole ratio. The presence of a halogen or a boron dihalide on a doubly-bonded carbon decreases the reactivity of the double bond .

-

Diethyl ether: The Lewis acid properties of this compound are demonstrated by the stability of its dietherate complex at temperatures below -23°C and its mono-etherate at 0°C, which yields ethyl fluoride upon standing overnight at this temperature .

Reactions with Tertiary Amines

-

Trimethylamine and this compound directly add to form B₂F₄(NMe₃)₂ and B₂F₄NMe₃ . Spectroscopic evidence supports the structure Me₃N⋅BF₂⋅BF₂⋅NMe₃ for B₂F₄(NMe₃)₂ . Pyrolysis of B₂F₄(NMe₃)₂ at 155°C results in the fission of the B–B bond to give BF₃NMe₃ .

Ethanol reacts with B₂F₄(NMe₃)₂ at 20°C to produce BF₃NMe₃, (EtO)₃B, and H₂ . Hydrogen chloride reacts with B₂F₄(NMe₃)₂ to form BF₂ClNMe₃ and H₂ . There is indirect evidence for the initial formation of (Me₃NH)₂B₂F₄Cl₂ by addition . -

The 1:1 adduct B₂F₄NMe₃ reacts with triethylamine to form the mixed adduct Et₃N⋅B₂F₄⋅NMe₃ .

Other reactions

Propiedades

Número CAS |

13965-73-6 |

|---|---|

Fórmula molecular |

B2F4 |

Peso molecular |

97.62 g/mol |

Nombre IUPAC |

difluoroboranyl(difluoro)borane |

InChI |

InChI=1S/B2F4/c3-1(4)2(5)6 |

Clave InChI |

WUWOPJNIAKTBSJ-UHFFFAOYSA-N |

SMILES |

B(B(F)F)(F)F |

SMILES canónico |

B(B(F)F)(F)F |

Key on ui other cas no. |

13965-73-6 |

Sinónimos |

difluoroboranyl-difluoro-borane |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.